5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate
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Overview
Description
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .
Preparation Methods
The synthesis of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate involves several steps. One common method includes the use of hypervalent iodine reagents for sterically hindered amination and the Larock annulation for constructing the indole ring system . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its therapeutic potential in treating various diseases, leveraging its ability to interact with multiple biological targets.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate can be compared with other indole derivatives, such as:
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: Known for its carcinogenic properties and use in studying cancer mechanisms.
Indole-3-acetic acid: A plant hormone involved in growth and development.
9-aryl-5H-pyrido(4,3-b)indole derivatives: Investigated for their potential as tubulin polymerization inhibitors and antitumor agents.
The uniqueness of 3-Amino-1-propyl-5H-pyrido(4,3-b)indole acetate lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
75240-12-9 |
---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
acetic acid;1-propyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C14H15N3.C2H4O2/c1-2-5-11-14-9-6-3-4-7-10(9)16-12(14)8-13(15)17-11;1-2(3)4/h3-4,6-8,16H,2,5H2,1H3,(H2,15,17);1H3,(H,3,4) |
InChI Key |
IEELFTAEUUSYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
Origin of Product |
United States |
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